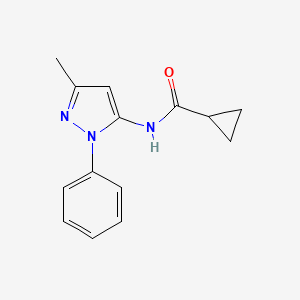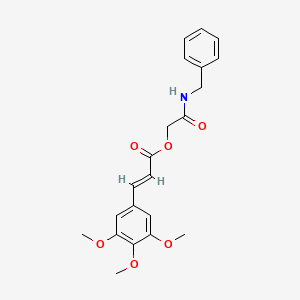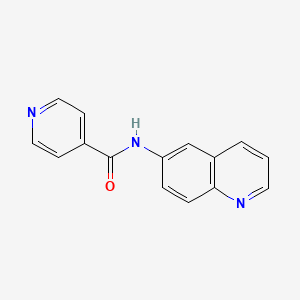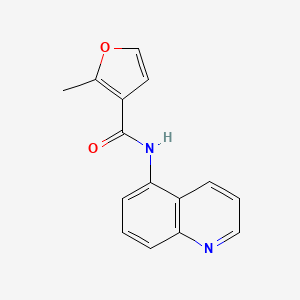
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 inhibits NF-κB signaling by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent release of NF-κB. By inhibiting the IKK complex, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 prevents the activation of NF-κB and downstream signaling.
Biochemical and Physiological Effects:
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 induces apoptosis and inhibits proliferation. Inflammation is also reduced by 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 is its specificity for the IKK complex and NF-κB signaling, which makes it a useful tool for studying these pathways. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. In addition, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of NF-κB signaling. Finally, the use of 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 in preclinical and clinical studies for the treatment of various diseases warrants further investigation.
Méthodes De Synthèse
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 can be synthesized through a multi-step process starting from 4-bromo-2-butylaniline. The first step involves the reaction of 4-bromo-2-butylaniline with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with 1,1-dioxothiolane-3-thiol to form the desired product, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082.
Applications De Recherche Scientifique
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking NF-κB signaling. Inflammation is also regulated by NF-κB, and 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to reduce inflammation in various animal models. In autoimmune disorders, 2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide 11-7082 has been shown to suppress the production of pro-inflammatory cytokines and alleviate symptoms.
Propriétés
IUPAC Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-5-14(3)16-7-9-17(10-8-16)20-15(4)19(22)21(6-2)18-11-12-25(23,24)13-18/h7-10,14-15,18,20H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHNMWNDIMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(C)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butan-2-ylanilino)-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)






![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)